molecular formula C15H12BrFO3 B2536407 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 340216-53-7

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B2536407
CAS RN: 340216-53-7
M. Wt: 339.16
InChI Key: HOJKCMSFXVYCSN-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BFMB and is a benzaldehyde derivative. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of BFMB is not fully understood. However, it has been suggested that BFMB inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. BFMB has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. BFMB has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, BFMB has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BFMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, BFMB has some limitations. It is not water-soluble, which makes it difficult to administer to animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of BFMB.

Future Directions

There are several future directions for research on BFMB. One area of research is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand the mechanism of action of BFMB and its potential side effects. Another area of research is to develop more water-soluble derivatives of BFMB, which would make it easier to administer in experiments. Additionally, more studies are needed to investigate the potential of BFMB as an antioxidant and its effects on other cellular processes.
Conclusion:
In conclusion, BFMB is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. BFMB has been found to have anticancer and anti-inflammatory properties and has been shown to inhibit the growth of various cancer cells. Further studies are needed to fully understand the mechanism of action of BFMB and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BFMB involves the reaction of 4-fluorobenzyl alcohol with 2-bromo-5-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of BFMB.

Scientific Research Applications

BFMB has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BFMB has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJKCMSFXVYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

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